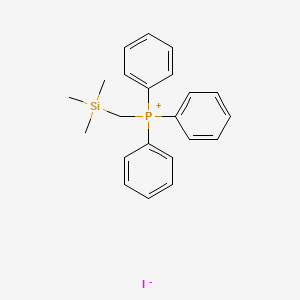

(Trimethylsilylmethyl)triphenylphosphonium iodide

Descripción general

Descripción

(Trimethylsilylmethyl)triphenylphosphonium iodide is a useful research compound. Its molecular formula is C22H26IPSi and its molecular weight is 476.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(Trimethylsilylmethyl)triphenylphosphonium iodide, with the chemical formula C22H26IPSi and CAS number 3739-98-8, is a phosphonium salt that has garnered attention for its potential biological activities. This compound is characterized by its triphenylphosphonium moiety, which is known for its ability to traverse biological membranes, making it a valuable subject of study in various fields, including medicinal chemistry and biochemistry.

- Molecular Weight : 476.41 g/mol

- IUPAC Name : triphenyl(trimethylsilylmethyl)phosphanium;iodide

- Synonyms : trimethylsilylmethyl triphenylphosphonium iodide, triphenyl trimethylsilyl methyl phosphonium iodide

The biological activity of this compound is largely attributed to its ability to act as a mitochondrial-targeting agent. The triphenylphosphonium group facilitates the accumulation of the compound within mitochondria due to the negative membrane potential of these organelles. This property is crucial for its potential applications in targeting mitochondrial dysfunctions and diseases.

Anticancer Properties

Research indicates that compounds containing triphenylphosphonium groups exhibit significant anticancer properties. They have been shown to induce apoptosis in cancer cells through several mechanisms:

- Mitochondrial Dysfunction : By accumulating in mitochondria, these compounds can disrupt mitochondrial membrane potential, leading to increased production of reactive oxygen species (ROS) and subsequent apoptosis in cancer cells .

- Cell Cycle Arrest : Some studies suggest that triphenylphosphonium derivatives can induce cell cycle arrest at the G2/M phase, further inhibiting cancer cell proliferation .

Cytotoxicity Studies

A study focusing on the cytotoxic effects of various phosphonium salts found that this compound exhibited considerable cytotoxicity against several cancer cell lines. The IC50 values varied depending on the cell type, indicating selective toxicity towards malignant cells while sparing normal cells .

Case Studies

- Study on Mitochondrial Targeting : A study demonstrated that derivatives of triphenylphosphonium selectively accumulate in tumor mitochondria, enhancing their cytotoxic effects compared to non-targeted drugs. The study highlighted the potential of using this compound as a targeted therapeutic agent in cancer treatment .

- Combination Therapies : Another case study explored the combination of this compound with conventional chemotherapeutic agents. The findings suggested that this compound could enhance the efficacy of existing therapies by increasing ROS levels and promoting apoptosis in resistant cancer cell lines .

Data Table: Biological Activity Overview

| Property | Description |

|---|---|

| Target Organism | Various cancer cell lines |

| Mechanism of Action | Mitochondrial accumulation, ROS production |

| IC50 Values | Varies by cell line (specific values not disclosed) |

| Effects Observed | Apoptosis induction, cell cycle arrest |

| Potential Applications | Cancer therapy, mitochondrial disease treatment |

Propiedades

IUPAC Name |

triphenyl(trimethylsilylmethyl)phosphanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26PSi.HI/c1-24(2,3)19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18H,19H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPORXBBMZZFXTB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26IPSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70625784 | |

| Record name | Triphenyl[(trimethylsilyl)methyl]phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3739-98-8 | |

| Record name | Triphenyl[(trimethylsilyl)methyl]phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.